molecular formula C21H25FN2O2 B4424473 1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(4-fluorophenyl)piperazine

1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(4-fluorophenyl)piperazine

Cat. No. B4424473
M. Wt: 356.4 g/mol
InChI Key: WMVNADSMJMCKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(4-fluorophenyl)piperazine, also known as FPP, is a synthetic compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential use in scientific research due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(4-fluorophenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the dopamine and serotonin receptors, which are involved in the regulation of mood, reward, and motivation. This compound has also been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to a feeling of euphoria and increased motivation. This compound has also been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(4-fluorophenyl)piperazine in lab experiments is its unique chemical structure, which allows it to selectively target specific receptors in the brain. This makes it a valuable tool for studying the mechanisms of addiction, depression, and anxiety. However, one limitation of using this compound is its potential for cardiovascular complications, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(4-fluorophenyl)piperazine. One area of interest is its potential use in the treatment of addiction and depression. This compound has been shown to have an affinity for the dopamine and serotonin receptors, which are involved in these conditions. Another area of interest is the development of new compounds based on this compound, which may have improved pharmacological properties and fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in scientific research.

Scientific Research Applications

1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(4-fluorophenyl)piperazine has been widely used in scientific research as a tool to study the central nervous system. It has been shown to have an affinity for several receptors in the brain, including the dopamine and serotonin receptors. This makes it a valuable compound for studying the mechanisms of addiction, depression, and anxiety.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O2/c1-15-4-9-20(14-16(15)2)26-17(3)21(25)24-12-10-23(11-13-24)19-7-5-18(22)6-8-19/h4-9,14,17H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVNADSMJMCKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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